CP21R7

Catalog No.
S1502548
CAS No.
1317-61-9
M.F
C19H15N3O2
M. Wt
317.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP21R7

CAS Number

1317-61-9

Product Name

CP21R7

IUPAC Name

3-(3-aminophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

InChI

InChI=1S/C19H15N3O2/c1-22-10-14(13-7-2-3-8-15(13)22)17-16(18(23)21-19(17)24)11-5-4-6-12(20)9-11/h2-10H,20H2,1H3,(H,21,23,24)

InChI Key

RGTAEYDIDMGJLX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

O=[Fe].O=[Fe]O[Fe]=O

Product from the iron-oxide process for the removal of sulfides from gases. In this process gases are passed over a mixture of iron(III) oxide and wood shavings. Liable to spontaneous heating. This heat may cause ignition. Easily ignited by sparks or heat from external sources. Used for precipitating copper or lead from solutions of their salts and in electric furnace steel operations.
  • Magnetic resonance imaging (MRI) contrast agents: Fe3O4 nanoparticles can be modified to act as contrast agents for MRI, enhancing the visualization of specific tissues or organs in the body. This allows for improved diagnosis of various diseases, including cancer and neurological disorders .
  • Drug delivery: Fe3O4 nanoparticles can be used as carriers for targeted drug delivery. They can be loaded with drugs and guided to specific sites in the body using external magnetic fields, potentially reducing side effects and improving treatment efficacy .
  • Hyperthermia: Fe3O4 nanoparticles can generate heat when exposed to an alternating magnetic field. This property can be utilized in a technique called magnetic hyperthermia for cancer treatment. By applying an external magnetic field, the nanoparticles can be localized within tumors and subsequently heated, leading to tumor cell death .

Environmental Applications

Fe3O4 nanoparticles also hold promise for environmental remediation due to their:

  • Adsorption capacity: Fe3O4 nanoparticles can effectively adsorb various pollutants, including heavy metals and organic contaminants, from water and soil. This property makes them valuable for treating contaminated environments .
  • Degradation of pollutants: Fe3O4 nanoparticles can be used as catalysts for the degradation of pollutants, such as organic dyes and pesticides, through various mechanisms, including Fenton reactions and photocatalysis .

Other Research Applications

The unique properties of Fe3O4 are explored in various other scientific research fields:

  • Magnetic sensors: Fe3O4 nanoparticles can be used to develop highly sensitive magnetic sensors for various applications, including biosensing and environmental monitoring .
  • Energy storage: Fe3O4 is being investigated as a potential electrode material for batteries and supercapacitors due to its high theoretical capacity and electrochemical activity .

Iron(II,III) oxide (chemical formula Fe₃O₄) is a mixed-valence oxide consisting of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. It typically appears as a dark brown to black solid with a metallic luster. This compound is notable for its magnetic properties and is one of the primary iron ores. It is also used in various applications due to its unique characteristics, such as high electrical conductivity and catalytic properties .

  • Formation from Iron and Oxygen:
    • 3Fe+2O2Fe3O43\text{Fe}+2\text{O}_2\rightarrow \text{Fe}_3\text{O}_4
  • Reduction Reactions:
    • Reduction of iron(III) oxide with carbon monoxide:
      • 3Fe2O3+3CO2Fe3O4+3CO23\text{Fe}_2\text{O}_3+3\text{CO}\rightarrow 2\text{Fe}_3\text{O}_4+3\text{CO}_2
  • Schikorr Reaction:
    • The transformation of iron(II) hydroxide to iron(II,III) oxide:
      • 3Fe OH 2Fe3O4+2H2O+H23\text{Fe OH }_2\rightarrow \text{Fe}_3\text{O}_4+2\text{H}_2\text{O}+\text{H}_2 .

These reactions illustrate the compound's ability to participate in both oxidation and reduction processes.

Iron(II,III) oxide exhibits various biological activities. It plays a role in the metabolism of iron in living organisms and can influence cellular processes. Its magnetic properties are also exploited in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. Additionally, it has been found to have antibacterial properties against certain pathogens .

Several methods can be employed to synthesize iron(II,III) oxide:

  • Chemical Precipitation: Mixing solutions of ferrous and ferric salts under controlled conditions leads to the precipitation of iron(II,III) oxide.
  • Thermal Decomposition: Heating iron carbonate can yield iron(II,III) oxide:
    • 3FeCO3Fe3O4+2CO2+CO3\text{FeCO}_3\rightarrow \text{Fe}_3\text{O}_4+2\text{CO}_2+\text{CO} .
  • Hydrothermal Synthesis: This method involves the reaction of iron salts in an aqueous solution at elevated temperatures and pressures.

Research into the interactions of iron(II,III) oxide with other compounds has revealed insights into its reactivity and potential applications. Studies have shown that it can interact with various organic molecules, enhancing catalytic activity or altering their properties. Additionally, its interactions with biological systems are being explored for therapeutic applications .

Iron(II,III) oxide shares similarities with other iron oxides but possesses unique characteristics that distinguish it:

CompoundChemical FormulaKey Characteristics
Iron(II) oxideFeOBlack solid; less stable than Fe₃O₄
Iron(III) oxideFe₂O₃Red-brown solid; more stable; non-magnetic
Iron(II) phosphateFe₃(PO₄)₂Non-magnetic; used in fertilizers
Iron(IV) oxideFeO₂Rare; unstable; not commonly encountered

Iron(II,III) oxide stands out due to its magnetic properties and mixed oxidation states, making it particularly valuable in both industrial applications and research settings .

Magnetite has played a pivotal role in human history since ancient times. The natural philosopher Thales of Miletus first described the attractive forces of lodestones (naturally magnetized pieces of magnetite) around 600 BC. Ancient Chinese civilization utilized magnetite's magnetic properties for navigation as early as the 2nd century BC, creating a primitive compass called "Si'nan" or "pointing south," which consisted of a magnetite spoon placed on a plate with written characters.

The term "magnetite" derives from the district of Magnesia in Asia Minor, where large deposits were discovered. William Gilbert's groundbreaking work in 1600 established that Earth itself functions as a magnet, explaining lodestone's behavior. The development of artificial magnets began in 1730 when Servington Savery created "compound magnets" by binding magnetic steel needles together.

Natural magnetite formation occurs through volcanic activity. When iron-rich lava from Earth's outer core reaches the surface, it mixes with carbon dioxide and cools, creating magnetite that retains the magnetic properties generated deep within the Earth.

Current Global Research Landscape

The research landscape spans multiple disciplines, including materials science, chemistry, physics, environmental engineering, and biomedicine. Leading research institutions worldwide have established dedicated centers for magnetite research, with particular focus on nanoscale applications that leverage its unique magnetic properties.

Significance in Academic and Industrial Research Sectors

Magnetite's significance extends across both academic and industrial domains. In academic research, magnetite serves as a model system for studying mixed-valence oxides and ferrimagnetic materials. Its well-characterized crystal structure makes it valuable for investigating fundamental physical phenomena.

In industrial sectors, magnetite serves critical functions in diverse applications. It plays a vital role in the global food chain, functioning as a catalyst for fertilizer production and as a micronutrient added to soil. The coal industry utilizes magnetite as a dense media separation agent in coal washing processes, helping produce clean coal for steel production and power generation.

Fe₃O₄ has attracted more attention than other iron oxides or ferrite spinel oxides due to its superior magnetic properties, electronic conductivity, and biocompatibility. These characteristics have positioned magnetite as a cornerstone material in emerging technologies and sustainable industrial processes.

First-principles calculations have been instrumental in resolving the intricate crystal structure of Fe₃O₄. At room temperature, Fe₃O₄ adopts a cubic inverse spinel structure (space group Fd3m) with 56 atoms per conventional unit cell [1] [2]. Tetrahedral (Feₜₑₜ) and octahedral (Feₒcₜ) iron sites exhibit distinct bond lengths and coordination environments. Computational optimizations using plane-wave pseudopotential methods reveal lattice parameters of 8.396 Å experimentally, which standard DFT underestimates by 1.47% (8.272 Å) [1]. This discrepancy arises from inadequate treatment of electron correlations in conventional DFT [4].

Hubbard-corrected DFT (DFT + U) improves lattice parameter predictions, yielding values of 8.484 Å with nonorthogonalized atomic orbital (NAO) projectors and 8.463 Å with orthogonalized atomic orbital (OAO) projectors [1]. The inclusion of intersite Hubbard V interactions (DFT + U + V) further refines results, achieving lattice constants of 8.333 Å (NAO) and 8.446 Å (OAO), closer to experimental measurements [1]. These findings underscore the sensitivity of structural predictions to the choice of Hubbard parameters and orbital projectors.

Bond length analysis reveals two primary Fe–O distances: shorter bonds (~1.89 Å) associated with Feₜₑₜ sites and longer bonds (~2.06 Å) for Feₒcₜ sites [1] [2]. First-principles molecular dynamics simulations above the Verwey temperature demonstrate preserved cubic symmetry, with thermal fluctuations inducing dynamic distortions in Fe–O coordination polyhedra [1].

Density Functional Theory (DFT) Applications

Standard DFT approximations face significant challenges in modeling Fe₃O₄ due to the material’s strong electron correlations and mixed Fe²⁺/Fe³⁺ valence states [4]. Generalized gradient approximation (GGA) functionals incorrectly predict Fe₃O₄ as a metal, contrary to experimental observations of half-metallic behavior above the Verwey temperature [1] [4]. This failure stems from delocalization errors in describing 3d electrons, which over-stabilize metallic states.

Hybrid functionals like HSE06 partially mitigate these issues by incorporating exact Hartree-Fock exchange. However, they computationally prohibit simulations of large supercells required for modeling temperature-dependent phase transitions [1]. Recent studies comparing Perdew-Burke-Ernzerhof (PBE) and hybrid functionals show that HSE06 improves bandgap predictions but overestimates lattice constants by 2.1% relative to experiment [1].

A critical advancement involves self-consistent determination of Hubbard U parameters via density functional perturbation theory (DFPT). This approach yields U values of 5.99 eV for Feₒcₜ and 4.06 eV for Feₜₑₜ using NAO projectors, resolving longstanding ambiguities in manual U selection [1]. These parameterized DFT + U methods reduce lattice constant errors to 0.5% while restoring the material’s half-metallic character [1].

DFT+U+V Theoretical Approaches

The DFT + U + V formalism extends conventional Hubbard corrections by incorporating intersite interactions between Fe 3d and O 2p orbitals. This method proves critical for modeling charge transfer processes and metal-ligand hybridization in Fe₃O₄ [1]. Self-consistent calculations using DFPT determine intersite V parameters of 1.63 eV (Feₒcₜ–O) and 2.15 eV (Feₜₑₜ–O) with NAO projectors [1].

MethodManifoldU (Feₒcₜ, eV)U (Feₜₑₜ, eV)V (Feₒcₜ–O, eV)V (Feₜₑₜ–O, eV)
DFT + UNAO5.994.06
DFT + U + VNAO6.005.441.632.15
DFT + UOAO6.475.13
DFT + U + VOAO6.285.520.871.01

The inclusion of V parameters reduces unit cell volume errors from 4.35% (DFT) to 1.84% (DFT + U + V) [1]. Electronic structure analysis reveals that V corrections enhance O 2p orbital contributions near the Fermi level, improving agreement with experimental X-ray absorption spectra [1]. Notably, DFT + U + V predicts a pseudogap of 0.4 eV in the minority spin channel, consistent with the material’s half-metallic behavior above the Verwey transition [1].

Surface Structure Computational Modeling

Surface modeling of Fe₃O₄ presents unique challenges due to terminations with mixed Fe²⁺/Fe³⁺ sites and oxygen vacancy formation energies. First-principles studies employing the CASTEP module reveal that the (001) surface preferentially exposes Feₒcₜ sites, with surface energies of 1.2 J/m² for Feₒcₜ-terminated slabs versus 1.5 J/m² for Feₜₑₜ terminations [3]. Surface reconstructions involving oxygen dimerization lower energies by 0.3 eV per dimer, stabilizing the (001) surface under ambient conditions [3].

Nanoparticle simulations using Dmol3 show size-dependent structural distortions, with sub-5 nm particles exhibiting 2% lattice contraction relative to bulk [3]. Surface Fe atoms in these particles demonstrate enhanced magnetic moments (4.1 μB) compared to bulk values (3.7 μB), attributed to reduced coordination and symmetry breaking [3]. Adsorption studies indicate that water molecules preferentially bind to surface Feₒcₜ sites with adsorption energies of -0.8 eV, facilitating surface oxidation [3].

Electronic Structure Theories Above Verwey Temperature Transition

Above the Verwey temperature, Fe₃O₄ transitions to a cubic phase with metallic conductivity in the minority spin channel. DFT + U + V calculations reveal a half-metallic gap of 0.6 eV in the majority spin channel, while the minority spin channel exhibits a pseudogap of 0.4 eV [1]. The Fermi level resides within the Feₒcₜ t₂g↓ band, enabling spin-polarized charge transport [1].

Charge ordering patterns persist above the Verwey transition but become dynamically disordered. Monte Carlo simulations suggest short-range charge correlations extending 1.2 nm at 300 K, consistent with diffuse X-ray scattering data [1]. Electron localization function (ELF) analysis shows delocalized electrons along Feₒcₜ–Feₒcₜ chains, forming one-dimensional conductive pathways [1].

Magnetic exchange interactions remain dominated by Feₒcₜ–O–Feₜₑₜ superexchange, with computed exchange constants of Jₒcₜ–ₜₑₜ = -4.2 meV and Jₒcₜ–ₒcₜ = -1.8 meV [1]. These values align with experimental Curie temperatures (860 K) and highlight the critical role of intersite V corrections in modeling magnetic interactions [1].

Physical Description

Product from the iron-oxide process for the removal of sulfides from gases. In this process gases are passed over a mixture of iron(III) oxide and wood shavings. Liable to spontaneous heating. This heat may cause ignition. Easily ignited by sparks or heat from external sources. Used for precipitating copper or lead from solutions of their salts and in electric furnace steel operations.

Color/Form

Aqueous suspension, black to reddish-brown liquid
Black to reddish brown aqueous colloidal product /Pharmaceutical product/

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

317.116426730 Da

Monoisotopic Mass

317.116426730 Da

Heavy Atom Count

24

Density

1.04

UNII

XM0M87F357
CLH5FT6412
G6N3J05W84

Related CAS

1309-38-2 (magnetite)

Drug Indication

This drug is indicated for the treatment of iron deficiency anemia in adult patients who have experienced intolerance to oral iron or have experienced an unsatisfactory response to oral iron or who have chronic kidney disease (CKD).
FDA Label
Rienso is indicated for the intravenous treatment of iron-deficiency anaemia in adult patients with chronic kidney disease (CKD). The diagnosis of iron deficiency must be based on appropriate laboratory tests (see section 4. 2).
Treatment of iron deficiency anaemia (IDA)

Drug Classes

Breast Feeding; Lactation; Contrast Media; Diagnostic Agents;

Therapeutic Uses

Contrast Media; Magnetite Nanoparticles
Feridex I.V. is indicated for I.V. administration as an adjunct to MRI (in adult patients) to enhance the T2 weighted images used in the detection and evaluation of lesions of the liver that are associated with an alteration in the reticuloendothelial system (RES). /Included in US product label/
... There remains virtually no evidence of the fate of stem cells in these human studies, primarily owing to safety concerns associated with the use of cell-labeling strategies. This study, utilized two cell types that are used extensively in cardiac regeneration studies, namely bone marrow-derived human mononuclear cells and C2C12 skeletal myoblasts. The US FDA-approved compounds feridex (ferumoxide) and protamine sulfate (as a transfection agent) were used in combination for cellular labeling. /Investigators/ assessed the effect of this cell labeling strategy on cellular viability, proliferation and differentiation both in vitro and in vivo. The ferumoxide-protamine sulfate combination had no effect on cellular viability, proliferation or differentiation. /Investigators/ show that the labeled human mononuclear cells were easily identified within the rat myocardium 1 month following injection into the myocardium. These human cells expressed human-specific cardiac troponin I, whereas the neighboring rat myocardium did not. Furthermore, /investigators/ demonstrated that this labeling strategy can be used with high accuracy for magnetic separation of the labeled cells based on the intracellular ferumoxide particles. The ferumoxide-protamine sulfate combination can be used safely and effectively to enhance the detection and isolation of cardiogenic stem cell populations.
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health(NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Ferumoxytol is included in the database.
Feraheme is indicated for the treatment of iron deficiency anemia in adult patients with chronic kidney disease (CKD). /Included in US product label/
EXPL The objective of our study was to determine the optimal dose of ferumoxytol for performing MR lymphography (MRL) at 3 T in patients with prostate cancer. This phase I trial enrolled patients undergoing radical prostatectomy (RP) with bilateral pelvic lymph node dissection (PLND). Three groups of five patients each (total of 15 patients) received IV ferumoxytol before RP with bilateral PLND at each of the following doses of iron: 4, 6, and 7.5 mg Fe/kg. Patients underwent abdominopelvic MRI at 3 T before and 24 hours after ferumoxytol injection using T2- and T2*-weighted sequences. Normalized signal intensity (SI) and normalized SD changes from baseline to 24 hours after injection within visible lymph nodes were calculated for each dose level. Linear mixed effects models were used to estimate the effects of dose on the percentage SI change and log-transformed SD change within visible lymph nodes to determine the optimal dose of ferumoxytol for achieving uniform low SI in normal nodes. One patient who was excluded from the study group had a mild allergic reaction requiring treatment after approximately 2.5 mg Fe/kg ferumoxytol injection whereupon the injection was interrupted. The 15 study group patients tolerated ferumoxytol at all dose levels. The mean percentage SI change in 13 patients with no evidence of lymph metastasis was -36.4%, -45.4%, and -65.1% for 4, 6, and 7.5 mg Fe/kg doses, respectively (p = 0.041). A dose level of 7.5 mg Fe/kg ferumoxytol was safe and effective in deenhancing benign lymph nodes. This dose therefore can be the starting point for future phase II studies regarding the efficacy of ferumoxytol for MRL.
EXPL Ferumoxytol is increasingly reported as an alternative to gadolinium-based contrast agents for MR angiography (MRA), particularly for patients with renal failure. This article summarizes more than 3 years of clinical experience with ferumoxytol-enhanced MRA for a range of indications and anatomic regions. Ferumoxytol-enhanced MRA has many advantages including that it is safe for patients with renal failure and provides a lengthy plateau of vascular signal as a blood pool agent that allows longer navigated MRA sequences.
For more Therapeutic Uses (Complete) data for FERUMOXYTOL (6 total), please visit the HSDB record page.

Mechanism of Action

Feraheme (ferumoxytol) is comprised of a superparamagnetic iron oxide that is coated with a carbohydrate shell, aiding in the isolation the bioactive iron from plasma components until the iron-carbohydrate complex enters the reticuloendothelial system macrophages of the liver, spleen and the bone marrow. The iron is then released from the iron-carbohydrate complex within vesicles located in the macrophages. Iron then either enters the intracellular storage of iron (e.g., ferritin) or can be transferred to plasma transferrin for its transport to erythroid precursor cells for incorporation into hemoglobin. A therapeutic response to iron therapy depends upon the individual's iron stores and ability to utilize the iron. The systemic use of iron is influenced by the cause of the deficiency in addition to the illnesses/conditions that may affect erythropoiesis. Iron therapy by itself does not increase red blood cell (RBC) production. Administration of iron improves only the anemia associated with iron deficiency. Iron-containing proteins and enzymes are essential in oxidation-reduction reactions, particularly those in the mitochondria. Iron is a part of myoglobin and various heme-enzymes, including the cytochromes, catalase, and peroxidase. Iron is an important component of the _metalloflavoprotein _enzymes as well as the mitochondrial enzyme _alpha-glycerophosphate oxidase_. In addition, iron serves as a cofactor for enzymes such as _aconitase _and tryptophan _pyrrolase_. Iron deficiency leads anemia and decreased oxygen delivery, but also reduces muscle metabolism and decreases mitochondrial activity. Iron deficiency may also lead to defects in both learning and body thermoregulation. Therefore, iron is imperative to several metabolic functions in addition to erythropoiesis. After intravenous administration, ferumoxytol replaces iron stores with less frequent side effects compared to the use of oral iron therapy. In addition, this agent generates T1 relaxation, producing a magnetic field and enhancing T2 relaxation, thereby darkening contrast media-containing structures in magnetic resonance imaging (MRI). Due to small particle size, ferumoxytol remains in the intravascular space for a prolonged period and so may be used as a blood pool agent. T1 and T2, in radiology, refer to the timing of radiofrequency pulse sequences used to make images. The timing used to create T1 images results in images which emphasize fat tissue. The timing of radiofrequency pulse sequences utilized to create T2 images results in images which emphasize fat AND water within the body.
Feridex i.v. is an intravenously injected colloidal superparamagnetic iron oxide associated with dextran. It is a magnetic resonance imaging (MRI) contrast agent and is taken up by cells of the reticuloendothelial system (RES).
Feridex i.v. shortens the relaxation times for nearby hydrogen atoms and reduces signal intensity in normal tissues. This results in signal loss (image darkening ) on mid T1/T2 or strongly T2-weighted images. Tissues with decreased RES function (e.g., metastases, primary liver cancer, cysts and various benign tumors, adenomas, and hyperplasia) retain their native signal intensity, so the contrast between normal and abnormal tissue is increased.
Magnetic resonance imaging (MRI) maps information about tissues spatially and functionally. Protons (hydrogen nuclei) are widely used to create images because of their abundance in water molecules. Water comprises about 80% of most soft tissues. The contrast of proton MRI depends mainly on the density of nuclear (proton spins), the relaxation times of the nuclear magnetization (T1, longitudinal and T2, transverse), the magnetic environment of the tissues, and the blood flow to the tissues. However, insufficient contrast between normal and diseased tissues requires the development of contrast agents. Most of the contrast agents affect the T1 and T2 relaxation of the surrounding nuclei, mainly the protons of water. T-2* is the spin-spin relaxation time composed of variations from molecular interactions and intrinsic magnetic heterogeneities of tissues in the magnetic field (1). Superparamagnetic iron oxide (SPIO) structure is composed of ferric iron (Fe3+) and ferrous iron (Fe2+) in the general formula of Fe2 (3+)OFe(2+)O. The iron oxides particles are coated with a layer of dextran or other polysaccharide. These particles have a large combined magnetic moments or spins which are randomly rotated in the absence of an applied magnetic field. SPIO is used mainly as a T2 contrast agent in MRI though it can shorten both T1 and T2/T2* relaxation processes. SPIO particle uptake into the reticuloendothelial system (RES) is by endocytosis or phagocytosis. SPIO particles are taken up by phagocytic cells such as monocytes, macrophages, and oligodendroglial cells. A variety of cells can also be labeled with these particles for cell trafficking and tumor-specific imaging studies. SPIO agents are classified by their sizes with coating material (about 20 nm to 3,500 nm in diameters) as large SPIO agents (Ferumoxsil or AMI-121, Ferucarbotran, OMP), standard SPIO (SSPIO) agents (Ferumoxides or AMI-25, SHU 555A), ultrasmall SPIO (USPIO) agents (Ferumoxtran or AMI-277, NC100150) and monocrystalline iron oxide nanoparticles (MION) agents. Ferumoxides are composed of iron particles of about 5 nm, and the hydrodynamic diameter is about 80-150 nm. The crystals are covered with a layer of dextran. Ferumoxides are classified as SSPIO. Ferumoxides have been tested in clinical trials as negative contrast agents that decrease signal on T2 images. Ferumoxides have been used in liver, spleen, and myocardial perfusion MR imaging.[Leung K; Ferumoxides. 2004 Nov 1 (Updated 2007 Dec 12). In: Molecular Imaging and Contrast Agent Database (MICAD)
Feraheme consists of a superparamagnetic iron oxide that is coated with a carbohydrate shell, which helps to isolate the bioactive iron from plasma components until the iron-carbohydrate complex enters the reticuloendothelial system macrophages of the liver, spleen and bone marrow. The iron is released from the iron-carbohydrate complex within vesicles in the macrophages. Iron then either enters the intracellular storage iron pool (e.g., ferritin) or is transferred to plasma transferrin for transport to erythroid precursor cells for incorporation into hemoglobin.

Other CAS

1317-61-9

Absorption Distribution and Excretion

Bioavailability studies were not conducted as ferumoxytol has been developed for IV administration only. Iron therapy dosage is individualized according to specific goals for blood iron concentrations, iron storage parameters (e.g., ferritin, transferrin saturation), and serum hemoglobin concentrations. Iron toxicity is possible with excessive or unnecessary iron therapy. Systemic iron is stored in ferritin and hemosiderin, which are utilized for future production of hemoglobin. The absorption of iron depends on the route of administration. The tissue that first clears parenterally ingested iron from the plasma determines its bioavailability. If the reticuloendothelial system clears iron effectively, only small amounts will become available over time to the bone marrow. Transferrin accepts iron from the intestinal tract and also from sites of hemoglobin storage and destruction.
Iron can either become a component of intracellular ferritin or be transferred to erythroid precursor cells.
The population mean estimates for volume of distribution of the central compartment (V(1)), maximum elimination rate (V(max)), and ferumoxytol concentration at which rate of metabolism would be one-half of V(max) (K(m)) were 2.71 l, 14.3 mg/hr, and 77.5 mg/L, respectively.
Since there is no renal clearance, ferumoxytol is safe in renal failure patients. One study estimated the clearance to be **0.0221 L/h**.
Three healthy, adult male volunteers received a dose of Feridex I.V. 0.56 mg of Fe/kg (diluted in 100 mL of 5% dextrose and intravenously infused over 30 minutes). In these subjects, the mean +/- SD peak serum iron concentration was 5.5 +/- 0.6 ug/mL and total clearance 28.5 +/- 1.6 mL/min.
Feridex i.v. was completely cleared from the blood by 25 hours after administration. Less than 2% of the drug was excreted in the urine, as expected for iron.
It is not known whether Feridex i.v. is excreted in human milk.
At 24 hours, serum iron increased and the percent saturation of iron binding capacity decreased in a dose-dependent fashion. By 7 days, serum iron returned to pre-administration levels, and serum ferritin increased. These results are consistent with the iron in Feridex i.v. entering the usual iron metabolism cycle. Animal pharmacokinetics studies were consistent with these results in humans.
Imaging studies in rats showed a large decrease in liver signal intensity for the first 24 hours after dosing, followed by a gradual return to normal over 7 days. Radiotracer studies in rats were consistent with the iron in Feridex i.v. becoming part of the body iron pool. Histological studies in rats showed that the iron was in the RES and that it disappeared from the RES over 7 to 14 days with all evidence of iron gone by 14-28 days.
Intravenous (IV) iron is used to treat iron-deficiency anemia in patients with chronic kidney disease (CKD). Ferumoxytol is a novel iron formulation administered rapidly as two IV boluses of 510 mg each. In this placebo-controlled, double-blind, parallel-group study, 58 healthy volunteers received ferumoxytol in two 510 mg doses administered 24 h apart. Population pharmacokinetics (PK) analysis was conducted, and a two-compartment open model with zero-order input and Michaelis-Menten elimination was found to best describe the data. The population mean estimates for volume of distribution of the central compartment (V(1)), maximal elimination rate (V(max)), and ferumoxytol concentration at which rate of metabolism would be one-half of V(max) (K(m)) were 2.71 l, 14.3 mg/hr, and 77.5 mg/L, respectively. When the effect of body weight on V(1) was added in the analysis, interindividual variability was found to be reduced. A noncompartmental analysis of two simulated 510-mg ferumoxytol doses was also performed to provide clinically interpretable data on half life and exposure. Ferumoxytol given as two consecutive 510-mg doses was well tolerated.
The pharmacokinetic (PK) behavior of Feraheme has been examined in healthy subjects and in patients with CKD stage 5D on hemodialysis. Feraheme exhibited dose-dependent, capacity-limited elimination from plasma with a half life of approximately 15 hours in humans. The clearance (CL) was decreased by increasing the dose of Feraheme. Volume of distribution (Vd) was consistent with plasma volume, and the mean maximum observed plasma concentration (Cmax) and terminal half-life (t1/2) values increased with dose. The estimated values of CL and Vd following two 510 mg doses of Feraheme administered intravenously within 24 hours were 69.1 mL/hr and 3.16 L, respectively. The Cmax and time of maximum concentration (tmax) were 206 mcg/mL and 0.32 hr, respectively. Rate of infusion had no influence on Feraheme PK parameters. No gender differences in Feraheme PK parameters were observed.

Metabolism Metabolites

Ferumoxytol metabolism is not dependent on renal function. It is removed from the circulation by the reticuloendothelial system of the liver, spleen, and bone marrow. Iron, bound to transferrin, is then transported in the plasma and distributed to the bone marrow for the synthesis of hemoglobin, to the reticuloendothelial system for storage, and to all cells for enzymes containing iron, and to placental cells if needed to meet fetal needs. Transferrin eventually becomes available for recycling. In normal adults, 90% of metabolized iron is conserved and reutilized repeatedly.
The iron in Feridex i.v. enters the normal body iron metabolism cycle as evidenced by transient increases in serum iron values one day after administration and increase in serum ferritin values 7 days after administration. The amount of iron contained in a single dose is 39 mg for a 70 kg individual. This is less than 1/5 the amount of iron contained in one unit of whole blood.

Drug Warnings

Feridex i.v. is contraindicated in patients with known allergic or hypersensitivity reactions to parenteral iron, parenteral dextran, parenteral iron-dextran, or parenteral iron-polysaccharide preparations.
Anaphylactic-like reactions and hypotension have been noted in some patients receiving feridex i.v., other iron and dextran containing formulations, or radiographic contrast media. In clinical trials, anaphylactic and allergic adverse events occurred in 11/2240 (0.5%) of the patients who received feridex i.v. These events include dyspnea, other respiratory symptoms, angioedema, generalized urticaria, and hypotension; and required treatment.
Acute severe back, leg or groin pain occurred in some patients. In clinical trials, 55/2240 (2.5%) of the patients experienced pain that was severe enough to cause interruption or discontinuation of the infusion. In most patients, the symptoms developed within 1 to 15 minutes (up to 45 minutes). Some patients required treatment with corticosteroids, intravenous fluids or muscle relaxants. Pain may occur alone or with other symptoms such as hypotension and dyspnea. Patients with both pain and allergic symptoms received treatment with a combination of medications directed toward each event.
Patients with autoimmune disease have not been studied with feridex i.v., but have been reported in published literature to have a high rate of adverse reactions to injectable iron formulations.
For more Drug Warnings (Complete) data for Ferumoxides (17 total), please visit the HSDB record page.
/BOXED WARNING/ WARNING: RISK FOR SERIOUS HYPERSENSITIVITY/ANAPHYLAXIS REACTIONS. Fatal and serious hypersensitivity reactions including anaphylaxis have occurred in patients receiving Feraheme. Initial symptoms may include hypotension, syncope, unresponsiveness, cardiac/cardiorespiratory arrest. Only administer Feraheme when personnel and therapies are immediately available for the treatment of anaphylaxis and other hypersensitivity reactions. Observe for signs or symptoms of hypersensitivity reactions during and for at least 30 minutes following Feraheme infusion including monitoring of blood pressure and pulse during and after Feraheme administration. Hypersensitivity reactions have occurred in patients in whom a previous Feraheme dose was tolerated.
In the post-marketing experience, fatal and serious anaphylactic type reactions presenting with cardiac/ cardiorespiratory arrest, clinically significant hypotension, syncope, and unresponsiveness have been reported. Elderly patients with multiple or serious co-morbidities who experience hypersensitivity reactions and/or hypotension following administration of Feraheme may have more severe outcomes
Excessive administration of parenteral iron preparations may cause excess storage of iron with the possibility of iatrogenic hemosiderosis. Determinations of hematologic response, such as serum ferritin concentration, hemoglobin level, iron, and transferrin saturation, should be performed for at least one month after the second dose of ferumoxytol. Laboratory assays may overestimate serum iron and transferrin-bound iron by measuring iron in ferumoxytol in the 24 hours following injection of the drug.
Hypotension occurred in 1.9% of patients following administration of ferumoxytol. Serious hypotensive reactions have been reported in a few patients receiving ferumoxytol. Patients should be monitored for hypotension following administration of the drug.
For more Drug Warnings (Complete) data for FERUMOXYTOL (12 total), please visit the HSDB record page.

Biological Half Life

The pharmacokinetic (PK) behavior of Feraheme has been studied in healthy subjects and in patients with stage 5D of chronic kidney disease, on hemodialysis. Feraheme showed dose-dependent, capacity-limited elimination from the plasma with a half-life of **approximately 15 hours*
in humans.
... Elimination half-life was 2.4 +/- 0.2 hours and total clearance 28.5 +/- 1.6 mL/min.
The pharmacokinetic (PK) behavior of Feraheme has been examined in healthy subjects and in patients with CKD stage 5D on hemodialysis. Feraheme exhibited dose-dependent, capacity-limited elimination from plasma with a half life of approximately 15 hours in humans.

Use Classification

Human drugs -> Other antianemic preparations -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Plastics -> Pigments agents
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Preparation: E.V. Groman, L. Josephson, WO 8800060; eidem, US 4770183 (both 1988 to Advanced Magnetics)
Preparation: E. V. Groman et al., World Intellectural Property Organization patent 0061191; eidem, United States of America patent 6599498 (2000, 2003 both to Advanced Magnetics).

General Manufacturing Information

Superparamagnetic oxide colloid with a dextran coating

Storage Conditions

Storage at 2-30 °C (35-86 °F). DO NOT FREEZE. If there are indications that the package has been exposed to freezing, DO NOT USE.
Store at 20 deg to 25 °C (68 deg to 77 °F). Excursions permitted to 15 deg - 30 °C (59 deg - 86 °F)

Interactions

In rats, the simultaneous administration of heparin was found to prolong the half-life of Feridex i.v. in the blood. The effects of Feridex i.v. administration on heparin anticoagulation are not known.
Potential pharmacokinetic interaction /with oral iron preparations/ (reduced absorption of concomitantly administered oral iron).

Dates

Last modified: 04-14-2024

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